molecular formula C11H14O2 B11910800 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol CAS No. 721968-62-3

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol

Cat. No.: B11910800
CAS No.: 721968-62-3
M. Wt: 178.23 g/mol
InChI Key: SYJJOWUKWHHZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol is an organic compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol typically involves the reduction of 1-(2,3-Dihydro-1H-inden-5-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and neuroprotective pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific diol functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The presence of these hydroxyl groups allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

721968-62-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethane-1,2-diol

InChI

InChI=1S/C11H14O2/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11-13H,1-3,7H2

InChI Key

SYJJOWUKWHHZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.